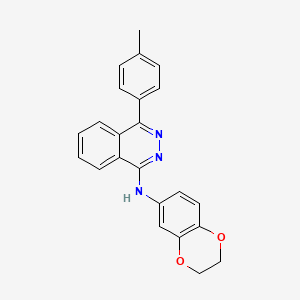

![molecular formula C15H12BrClN4S B12135874 3-[(3-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12135874.png)

3-[(3-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(3-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine: , also known by its chemical formula C15H10BrClN4S , is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.

Métodos De Preparación

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction. In this process, an aryl or vinyl boron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center .

Reaction Conditions::Boron Reagents: Various boron reagents have been developed for Suzuki–Miyaura coupling. These include arylboronic acids, arylboronate esters, and organotrifluoroborates.

Palladium Catalyst: Typically, palladium complexes (e.g., PdCl(PhCN)) are used.

Base: A base (e.g., KCO) facilitates the reaction.

Solvent: Common solvents include DMF, DMSO, or toluene.

Industrial Production:: While research laboratories often use small-scale methods, industrial production may involve large-scale processes. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.

Análisis De Reacciones Químicas

Reactions::

Cross-Coupling: Suzuki–Miyaura coupling involves cross-coupling of aryl or vinyl groups.

Functional Group Tolerance: The reaction tolerates various functional groups, making it versatile.

Arylboronic Acids: Used as boron reagents.

Aryl Halides: React with boron reagents.

Palladium Catalysts: Facilitate transmetalation.

Major Products:: The major product of this coupling reaction is the desired 1,2,4-triazole-4-ylamine derivative.

Aplicaciones Científicas De Investigación

Chemistry::

Medicinal Chemistry: This compound may serve as a scaffold for drug development.

Materials Science: Its unique structure could find applications in materials design.

Antimicrobial Properties: Investigate its potential as an antimicrobial agent.

Biological Activity: Explore its effects on cellular processes.

Agrochemicals: Evaluate its use in crop protection.

Pharmaceuticals: Assess its pharmaceutical applications.

Mecanismo De Acción

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Propiedades

Fórmula molecular |

C15H12BrClN4S |

|---|---|

Peso molecular |

395.7 g/mol |

Nombre IUPAC |

3-[(3-bromophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,2,4-triazol-4-amine |

InChI |

InChI=1S/C15H12BrClN4S/c16-12-3-1-2-10(8-12)9-22-15-20-19-14(21(15)18)11-4-6-13(17)7-5-11/h1-8H,9,18H2 |

Clave InChI |

MWENIVYSXXPDDT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)Br)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12135797.png)

![(5Z)-3-methyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12135799.png)

![(2Z,5Z)-2-[(4-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12135807.png)

![2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12135817.png)

![N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135819.png)

![7-benzyl-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12135821.png)

![3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12135823.png)

![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12135832.png)

![N-[1,3,4]Thiadiazol-2-yl-isobutyramide](/img/structure/B12135834.png)

![N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12135840.png)

![(5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B12135846.png)

![Methyl 4,5-dimethyl-2-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B12135855.png)

![N-(4-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12135866.png)